molecular formula C22H23ClN4O3 B10992219 6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10992219
M. Wt: 426.9 g/mol
InChI Key: IMSDTEJBHGOWLZ-UHFFFAOYSA-N
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Description

6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a beta-carboline core, a hydroxyethyl group, and a chloro substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of the Chloro Group: The chloro substituent can be introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be attached through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the beta-carboline core.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid group of the beta-carboline core and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole or beta-carboline cores.

    Chloro-Substituted Compounds: Other compounds with chloro substituents that exhibit similar reactivity.

    Hydroxyethyl-Substituted Compounds: Compounds with hydroxyethyl groups that share similar chemical properties.

Uniqueness

What sets 6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific and industrial fields.

Biological Activity

The compound 6-chloro-N-(2-{[4-(2-hydroxyethyl)phenyl]amino}-2-oxoethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a derivative of beta-carboline, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the chloro group and the tetrahydro-beta-carboline framework are significant for its interaction with biological targets.

Research indicates that beta-carboline derivatives exhibit various mechanisms of action, including:

  • Inhibition of Enzymes : Many beta-carbolines act as inhibitors of enzymes involved in cancer progression and neurodegenerative diseases.
  • Modulation of Receptor Activity : These compounds can influence neurotransmitter receptors, which may have implications in treating psychiatric disorders.

Anticancer Activity

Several studies have highlighted the anticancer potential of beta-carboline derivatives. For instance:

  • HDAC Inhibition : Beta-carbolines have been shown to inhibit histone deacetylases (HDACs), which are critical in cancer cell proliferation. A related study demonstrated that HDAC6 inhibitors derived from phenothiazines exhibited significant selectivity and potency against various cancer cell lines .

Neuroprotective Effects

Beta-carbolines are also investigated for their neuroprotective properties. They may protect against neurodegeneration by:

  • Reducing Oxidative Stress : Compounds in this class have been shown to mitigate oxidative damage in neuronal cells.
  • Modulating Neurotransmitter Levels : They can influence serotonin and dopamine levels, which are crucial in mood regulation and cognitive function.

Case Studies

  • In Vitro Studies : A study assessing the cytotoxic effects of beta-carboline derivatives on cancer cell lines showed promising results with IC50 values indicating potent activity against breast and ovarian cancer cells.
  • Animal Models : In vivo studies demonstrated that specific beta-carboline derivatives reduced tumor growth in xenograft models, emphasizing their potential as therapeutic agents.

Data Tables

Biological Activity IC50 (μM) Selectivity Index Target
HDAC6 Inhibition0.022231Cancer
Neuroprotection0.5Not specifiedNeurodegeneration

Properties

Molecular Formula

C22H23ClN4O3

Molecular Weight

426.9 g/mol

IUPAC Name

6-chloro-N-[2-[4-(2-hydroxyethyl)anilino]-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C22H23ClN4O3/c23-15-3-6-19-18(11-15)17-7-9-27(13-20(17)26-19)22(30)24-12-21(29)25-16-4-1-14(2-5-16)8-10-28/h1-6,11,26,28H,7-10,12-13H2,(H,24,30)(H,25,29)

InChI Key

IMSDTEJBHGOWLZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=C(N2)C=CC(=C3)Cl)C(=O)NCC(=O)NC4=CC=C(C=C4)CCO

Origin of Product

United States

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